molecular formula C8H8BClO3 B7956230 3-Acetyl-4-chlorophenylboronic acid

3-Acetyl-4-chlorophenylboronic acid

Cat. No.: B7956230
M. Wt: 198.41 g/mol
InChI Key: IGOLVESNJWNACO-UHFFFAOYSA-N
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Description

3-Acetyl-4-chlorophenylboronic acid (CAS: 2377606-50-1; MFCD27578157) is a boronic acid derivative featuring an acetyl group at the 3-position and a chlorine atom at the 4-position of the phenyl ring. Its molecular formula is C₈H₈BClO₃, with a molecular weight of 198.41 g/mol . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The acetyl group enhances electron-withdrawing effects, while the chlorine substituent influences steric and electronic properties, making it distinct from other phenylboronic acids.

Properties

IUPAC Name

(3-acetyl-4-chlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOLVESNJWNACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-chlorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Introduction to 3-Acetyl-4-chlorophenylboronic acid

This compound is an organoboron compound characterized by its unique structure, which includes an acetyl group and a chlorophenyl moiety. This compound has gained significant attention in various fields, particularly in organic synthesis, medicinal chemistry, and biological research. Its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent in the synthesis of complex organic molecules.

Molecular Structure and Characteristics

  • IUPAC Name : (3-acetyl-4-chlorophenyl)boronic acid
  • Molecular Formula : C8H8BClO3
  • Molecular Weight : 198.41 g/mol
  • Canonical SMILES : B(C1=CC(=C(C=C1)Cl)C(=O)C)(O)O

Organic Synthesis

This compound is primarily utilized as a reagent in various organic synthesis reactions, especially:

  • Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds, essential for creating complex molecules used in pharmaceuticals and materials science .
  • Formation of Boronic Esters : The compound can be converted into boronic esters, which are useful intermediates in organic synthesis.

Medicinal Chemistry

The biological activity of this compound has been explored extensively:

  • Enzyme Inhibition : The compound has shown potential as a protease inhibitor, which is significant for developing treatments for diseases like cancer and viral infections. Its ability to form reversible covalent bonds with diols enhances its efficacy as an enzyme inhibitor .
  • Drug Development : The unique properties of this boronic acid derivative position it as a candidate for new therapeutic agents targeting various diseases .

Biological Research

Research indicates that boronic acids can interact with biological molecules, making them valuable for:

  • Sensor Development : Their selective binding properties are being explored for creating sensors that detect specific biomolecules .
  • Molecular Recognition : The ability to form stable complexes with biomolecules aids in studying biochemical pathways and interactions.

Enzyme Inhibition Studies

Recent studies have demonstrated the effectiveness of this compound as an enzyme inhibitor:

  • Research has shown that this compound can inhibit serine proteases by forming stable complexes with their active sites, which could lead to novel therapeutic strategies against diseases associated with these enzymes .

Mechanism of Action

The mechanism by which 3-Acetyl-4-chlorophenylboronic acid exerts its effects is primarily through its role as a boronic acid. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition . The molecular targets and pathways involved often include serine proteases and other enzymes that interact with boronic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 3-Chloro-4-formylphenylboronic Acid (CID 42614540)
  • Formula : C₇H₆BClO₃
  • Key Differences : Replaces the acetyl group with a formyl (-CHO) group.
  • Its electronic effects may alter reactivity in cross-coupling reactions .
(b) 4-Acetylphenylboronic Acid
  • Formula : C₈H₉BO₃
  • Key Differences : Lacks the chlorine substituent at the 4-position.
(c) 4-Chloro-3-(trifluoromethyl)phenylboronic Acid (CAS: 176976-42-4)
  • Formula : C₇H₅BClF₃O₂
  • Key Differences : Substitutes the acetyl group with a trifluoromethyl (-CF₃) group.
  • Impact : The -CF₃ group is strongly electron-withdrawing, enhancing oxidative stability but possibly reducing nucleophilicity compared to the acetyl analogue .

Substituent Position and Electronic Effects

(a) 3-Chloro-4-fluorophenylboronic Acid (CAS: 144432-85-9)
  • Formula : C₆H₅BClFO₂
  • Key Differences : Replaces the acetyl group with fluorine at the 4-position.
  • However, reduced steric bulk compared to acetyl may limit steric-directed selectivity .
(b) 3-Chloro-4-methoxy-5-methylphenylboronic Acid (CAS: 1050509-76-6)
  • Formula : C₈H₁₀BClO₃
  • Key Differences : Features methoxy (-OCH₃) and methyl (-CH₃) groups.
  • Impact : Methoxy is electron-donating, opposing the acetyl group’s electron-withdrawing nature. This could lower reactivity in electron-deficient coupling partners .

Carboxylic Acid Derivatives

4-Carboxy-3-chlorophenylboronic Acid (CAS: 136496-72-5)
  • Formula : C₇H₆BClO₄
  • Key Differences : Replaces acetyl with a carboxylic acid (-COOH) group.
  • Impact : The -COOH group introduces high polarity and hydrogen-bonding capacity, enhancing aqueous solubility but complicating organic-phase reactions .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Purity
3-Acetyl-4-chlorophenylboronic acid 198.41 Not reported Moderate in DMSO 98%
3-Chloro-4-formylphenylboronic acid 188.48 Not reported High in polar solvents ≥95%
4-Chloro-3-(trifluoromethyl)phenylboronic acid 224.38 150–152 Low in water 98%
3-Chloro-4-fluorophenylboronic acid 174.36 110–115 Moderate in THF 97%

Biological Activity

3-Acetyl-4-chlorophenylboronic acid is a boronic acid derivative that has garnered attention in various fields due to its unique biological and chemical properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for their role in biological systems, particularly in enzyme inhibition and molecular recognition processes. The compound's structure features an acetyl group and a chlorophenyl moiety, which contribute to its reactivity and interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with specific enzymes and proteins through the formation of covalent bonds. This interaction can lead to the inhibition of enzyme activity, making it a valuable tool in drug design and development. The compound has been explored for its potential as a protease inhibitor, which is significant in the treatment of various diseases, including cancer and viral infections .

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits notable enzyme inhibitory activity. For instance, studies have shown that boronic acids can inhibit serine proteases by forming stable complexes with the active site of the enzyme. This property has been utilized in developing therapeutic agents targeting proteolytic enzymes involved in disease progression .

Case Studies

Applications in Medicine and Industry

The biological properties of this compound make it suitable for various applications:

  • Drug Development : Its ability to inhibit enzymes positions it as a candidate for developing new therapeutics against diseases such as cancer and viral infections.
  • Chemical Synthesis : The compound is utilized in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
  • Diagnostic Tools : The selective binding properties of boronic acids are being explored for developing sensors and diagnostic tools that can detect specific biomolecules.

Summary of Findings

The biological activity of this compound highlights its potential as a versatile compound in both research and therapeutic contexts. Key findings include:

Activity Observation Reference
Enzyme InhibitionSignificant inhibition of serine proteases
Cell Proliferation ModulationEffects on DNA synthesis in PBMCs
NeuroprotectionPotential protective effects against oxidative stress

Q & A

Q. What are the recommended methods for synthesizing 3-acetyl-4-chlorophenylboronic acid, and how can reaction yields be optimized?

The synthesis typically involves Suzuki-Miyaura coupling, where the boronic acid group reacts with halogenated aromatic precursors. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts for aryl chloride coupling .
  • Solvent optimization : Use anhydrous THF or DMF to prevent boronic acid hydrolysis .
  • Temperature control : Reactions often proceed at 80–100°C under inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors. Reported yields range from 60–85%, depending on steric hindrance from the acetyl group .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • NMR spectroscopy : Confirm substitution patterns via ¹H NMR (acetyl group at δ 2.6 ppm; aromatic protons at δ 7.3–8.1 ppm) and ¹¹B NMR (δ 28–32 ppm for boronic acid) .
  • HPLC-MS : Detect impurities (e.g., boroxine anhydrides) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Melting point : Compare experimental values (e.g., 238–240°C) to literature to assess crystallinity .

Q. What are the stability considerations for storing this compound?

  • Moisture sensitivity : Store under argon at –20°C in amber vials to prevent hydrolysis to boroxines .
  • Thermal degradation : Avoid prolonged exposure to temperatures >50°C, as the acetyl group may undergo keto-enol tautomerism, altering reactivity .

Advanced Research Questions

Q. How does the electron-withdrawing acetyl group influence the reactivity of this compound in cross-coupling reactions?

The acetyl group reduces electron density at the boronic acid site, slowing transmetalation in Suzuki-Miyaura couplings. Mitigation strategies include:

  • Base selection : Stronger bases (e.g., Cs₂CO₃) accelerate the reaction by deprotonating the boronic acid .
  • Additives : Use of ligands like XPhos enhances Pd catalyst turnover .
    Computational DFT studies (B3LYP/6-31G*) predict a 15% decrease in reaction rate compared to non-acetylated analogs .

Q. What computational approaches are suitable for predicting the aqueous stability of this compound?

  • DFT calculations : Model hydration energies and pKa values (e.g., boronic acid → boronate transition at pH 8.5–9.0) .
  • Molecular docking : Simulate interactions with biological targets (e.g., serine proteases) to assess boronate ester formation .
  • MD simulations : Predict aggregation behavior in aqueous buffers, which correlates with experimental solubility (<1 mg/mL in water) .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

Discrepancies often arise from:

  • Anhydride content : Commercial samples may contain variable boroxine impurities, affecting reactivity. Quantify via ¹¹B NMR or iodometric titration .
  • Substituent effects : The chloro group may compete in coupling reactions; use competitive kinetic assays to quantify selectivity ratios (e.g., Cl vs. B(OH)₂ reactivity) .
  • Batch variability : Implement QC protocols (e.g., TLC, elemental analysis) for consistency .

Key Considerations for Experimental Design

  • Control experiments : Include boronic acid-free reactions to rule out side reactions.
  • pH monitoring : Adjust buffers (e.g., phosphate, pH 7–10) to stabilize the boronate form in biological assays .
  • Safety protocols : Follow SDS guidelines for handling boronic acids (eye/skin irritation risks) .

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